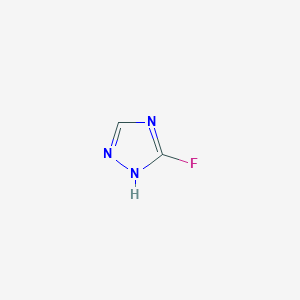

![molecular formula C24H18FN7O B2414879 2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836631-30-2](/img/structure/B2414879.png)

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

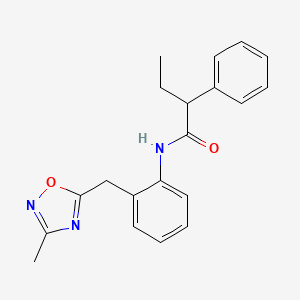

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H18FN7O and its molecular weight is 439.454. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines

HCAs, such as MeIQx and PhIP, are formed during the cooking of meat and fish. They are genotoxic and carcinogenic in various test systems and have been linked to cancer in rats and mice. Human exposure to these compounds is mainly through dietary sources. Studies using accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by low doses of these HCAs in rodents and humans, revealing differences in adduct levels and metabolite profiles between species. This research suggests that rodent models may not accurately represent the human response to HCA exposure (Turteltaub et al., 1999).

Dietary Assessment of Xenobiotics Derived from Food Processing

A study aimed to describe the intake of HCAs among different populations, focusing on the identification of dietary and lifestyle-related factors influencing HCA intake. The research utilized food frequency questionnaires and databases for xenobiotic estimation, contributing to a better understanding of the exposure levels to these compounds and their potential health impacts (Zapico et al., 2022).

Carcinogenic HCAs in Urine of Healthy Volunteers

Studies measuring the amounts of carcinogenic HCAs in human urine have provided insights into human exposures to these compounds. The detection of HCAs in urine samples of individuals consuming a normal diet, but not in those receiving parenteral alimentation, indicates that dietary intake is a significant source of HCA exposure. This research aids in understanding the extent of exposure and potential risks associated with dietary habits (Ushiyama et al., 1991).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine

The development of biomonitoring procedures for analyzing and quantifying HAA metabolites in human urine has been crucial for assessing exposure to these compounds. Such methodologies enable the investigation of the metabolism of HCAs in vivo and provide valuable data for evaluating the health risks associated with HCA exposure (Stillwell et al., 1999).

Eigenschaften

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN7O/c25-17-7-5-15(6-8-17)13-28-24(33)20-21-23(31-19-4-2-1-3-18(19)30-21)32(22(20)26)29-14-16-9-11-27-12-10-16/h1-12,14H,13,26H2,(H,28,33)/b29-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNCVBAVDRDTQ-IPPBACCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)